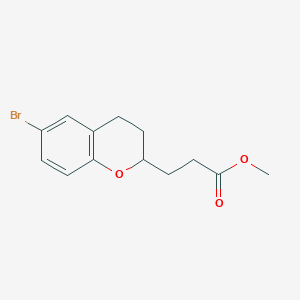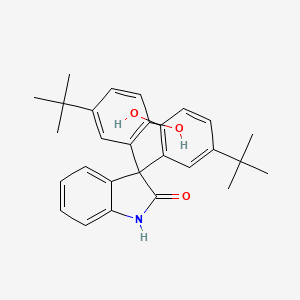
(S)-8-Methoxy-6-methylchroman-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-8-Methoxy-6-methylchroman-4-amine is a chiral compound belonging to the class of chromans. Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring. This compound is characterized by the presence of a methoxy group at the 8th position, a methyl group at the 6th position, and an amine group at the 4th position of the chroman structure. The (S)-configuration indicates that the compound is the enantiomer with the specific three-dimensional arrangement of atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-8-Methoxy-6-methylchroman-4-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Chroman Ring: This can be achieved through a cyclization reaction of a suitable phenol derivative with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide and a base such as potassium carbonate.
Introduction of the Methyl Group: The methyl group can be introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Introduction of the Amine Group: The amine group can be introduced through a reductive amination reaction, where the corresponding ketone is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of chiral catalysts or resolution techniques to obtain the desired enantiomer with high purity.
化学反应分析
Types of Reactions
(S)-8-Methoxy-6-methylchroman-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides, acyl halides, and sulfonyl chlorides, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may yield alcohols, and substitution may yield various alkylated or acylated derivatives.
科学研究应用
(S)-8-Methoxy-6-methylchroman-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
作用机制
The mechanism of action of (S)-8-Methoxy-6-methylchroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the specific target being studied.
相似化合物的比较
Similar Compounds
®-8-Methoxy-6-methylchroman-4-amine: The enantiomer of the compound with the opposite configuration.
8-Methoxy-6-methylchroman-4-ol: A similar compound with a hydroxyl group instead of an amine group.
6-Methylchroman-4-amine: A similar compound without the methoxy group.
Uniqueness
(S)-8-Methoxy-6-methylchroman-4-amine is unique due to its specific combination of functional groups and its chiral nature. This combination allows it to interact with specific molecular targets in a unique manner, making it valuable for various scientific and industrial applications.
属性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC 名称 |
(4S)-8-methoxy-6-methyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C11H15NO2/c1-7-5-8-9(12)3-4-14-11(8)10(6-7)13-2/h5-6,9H,3-4,12H2,1-2H3/t9-/m0/s1 |
InChI 键 |
XCLYQNGEHKOQKA-VIFPVBQESA-N |
手性 SMILES |
CC1=CC2=C(C(=C1)OC)OCC[C@@H]2N |
规范 SMILES |
CC1=CC2=C(C(=C1)OC)OCCC2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



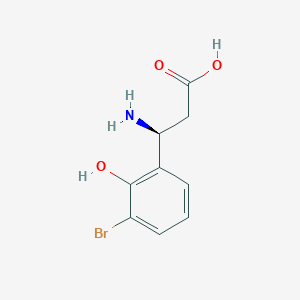
![rac-(3R,4S)-1-[(benzyloxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid](/img/structure/B13037465.png)


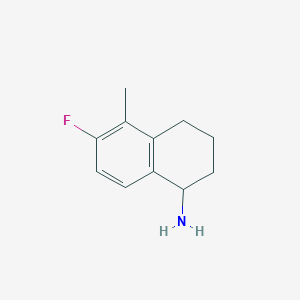
![(3R)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13037489.png)
![4-chloro-2-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13037494.png)

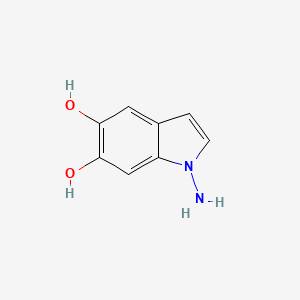

![3-Amino-4-bromo-7-iodoisoxazolo[4,5-c]pyridine](/img/structure/B13037530.png)
